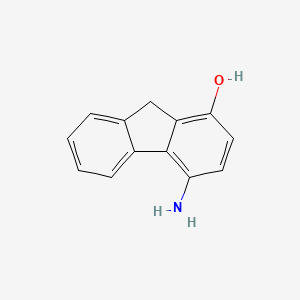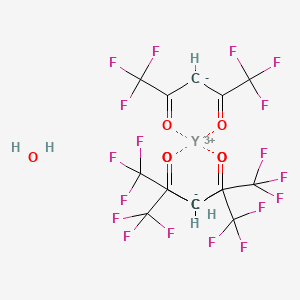
Yttrium(III)hexafluoroacetylacetonatedihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium(III)hexafluoroacetylacetonatedihydrate, with the chemical formula Y(C5HF6O2)3·2H2O, is a coordination compound where yttrium is bonded to hexafluoroacetylacetonate ligands and water molecules. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yttrium(III)hexafluoroacetylacetonatedihydrate can be synthesized through the reaction of yttrium salts, such as yttrium chloride or yttrium nitrate, with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent like ethanol or acetone, and the product is obtained by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Yttrium(III)hexafluoroacetylacetonatedihydrate primarily undergoes coordination reactions due to the presence of the hexafluoroacetylacetonate ligands. It can also participate in substitution reactions where the ligands are replaced by other coordinating molecules .
Common Reagents and Conditions
Common reagents used in reactions with this compound include other metal salts, organic ligands, and bases. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the nature of the reagents used. For example, reacting with different ligands can produce various yttrium complexes with distinct properties .
Wissenschaftliche Forschungsanwendungen
Yttrium(III)hexafluoroacetylacetonatedihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Yttrium(III)hexafluoroacetylacetonatedihydrate exerts its effects is primarily through coordination chemistry. The hexafluoroacetylacetonate ligands stabilize the yttrium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical applications or forming stable complexes in material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium(III)hexafluoroacetylacetonate: Similar in structure but contains cerium instead of yttrium.
Cobalt(II)hexafluoroacetylacetonate: Contains cobalt and exhibits different chemical properties due to the different metal center.
Ytterbium(III)hexafluoroacetylacetonate: Another lanthanide complex with similar ligands but different reactivity due to the presence of ytterbium.
Uniqueness
Yttrium(III)hexafluoroacetylacetonatedihydrate is unique due to its specific coordination environment and the properties imparted by the hexafluoroacetylacetonate ligands. Its stability and reactivity make it particularly useful in applications requiring precise control over chemical interactions .
Eigenschaften
Molekularformel |
C15H5F18O7Y |
|---|---|
Molekulargewicht |
728.07 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;yttrium(3+);hydrate |
InChI |
InChI=1S/3C5HF6O2.H2O.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1H;1H2;/q3*-1;;+3 |
InChI-Schlüssel |
LXNUXXZLJIEMLH-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


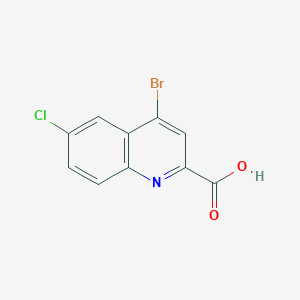
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
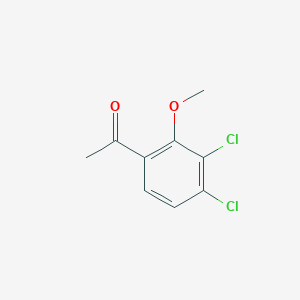
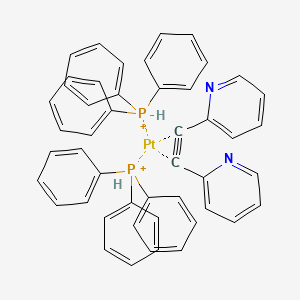

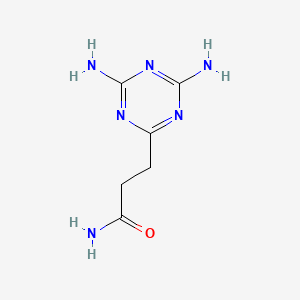



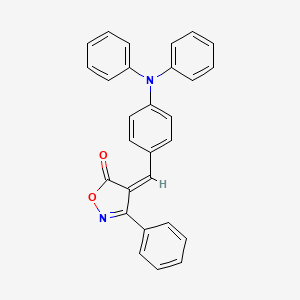


![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
